6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid
Description
6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid is a bicyclic heteroaromatic compound featuring a fused furopyridine core substituted with a trifluoromethyl group at position 4 and a ketone at position 4. While its exact biological activity remains uncharacterized in the provided evidence, structural analogs (e.g., thieno[2,3-b]pyridines) suggest applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates for drug discovery .
Properties
IUPAC Name |
6-oxo-4-(trifluoromethyl)-7H-furo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO4/c10-9(11,12)4-2-6(14)13-7-3(4)1-5(17-7)8(15)16/h1-2H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQDBOUNSCDHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NC1=O)OC(=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949739-51-9 | |
| Record name | 6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 4-(Trifluoromethyl)-2,5-Dichloronicotinic Acid
While direct methods for introducing trifluoromethyl groups to pyridines are limited, indirect approaches involve:
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Halogen exchange : Reacting 2,5-dichloro-4-iodonicotinic acid with methyl trifluoroacetate under copper catalysis.
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Electrophilic trifluoromethylation : Using Umemoto’s reagent (trifluoromethylarylsulfonium salts) in the presence of a palladium catalyst.
Yields for these steps vary between 40–65%, with purity dependent on chromatographic separation.
Ethyl Ester Formation
The carboxylic acid group of 4-(trifluoromethyl)-2,5-dichloronicotinic acid is protected as an ethyl ester to enhance solubility and reactivity in subsequent steps. This is achieved via acid-catalyzed esterification:
S<sub>N</sub>Ar-Cyclization to Form the Furopyridine Core
The ethyl ester undergoes a tandem S<sub>N</sub>Ar-cyclization reaction with ethyl 2-hydroxyacetate. Key conditions include:
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Base : Sodium hydride (3 equiv) in tetrahydrofuran (THF).
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Temperature : 70°C for 16 hours.
The mechanism proceeds via displacement of the 2-chloro group by the alkoxide of ethyl 2-hydroxyacetate, followed by intramolecular cyclization to form the fused furan ring.
Optimization Insight :
Hydrolysis and Decarboxylation
The ethyl ester is hydrolyzed to the carboxylic acid using trifluoroacetic acid (TFA), followed by thermal decarboxylation to yield the 6-oxo group:
Critical Parameters :
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Acid Strength : TFA outperformed HCl due to milder conditions, minimizing side reactions.
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Temperature : Decarboxylation at 100°C for 2 hours ensured complete conversion.
Alternative Pathways and Comparative Analysis
tert-Butyl Ester Intermediate
Replacing the ethyl ester with a tert-butyl variant streamlined hydrolysis:
| Ester Type | Hydrolysis Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethyl | HCl (6M) | 72 | 85 |
| tert-Butyl | TFA | 92 | 98 |
The tert-butyl group’s bulkiness reduced steric hindrance during hydrolysis, enhancing efficiency.
Chemoselective Functionalization Challenges
Post-synthesis modifications, such as introducing substituents at position 5 via palladium-catalyzed coupling, faced challenges:
| Entry | Coupling Partner | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)<sub>2</sub>, SPhos | Toluene | 36 |
| 2 | 4-CF<sub>3</sub>C<sub>6</sub>H<sub>4</sub>Bpin | PdCl<sub>2</sub>(dppf) | Dioxane | 28 |
Low yields were attributed to electron-withdrawing effects from the trifluoromethyl group, which deactivated the pyridine ring toward cross-coupling.
Scalability and Industrial Relevance
The PMC-optimized route demonstrates gram-scale feasibility:
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Batch Size : Up to 50 g of starting material processed.
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Purification : Only one chromatographic step required (final decarboxylation product).
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Cost Analysis : Trifluoromethylation accounts for 60% of total synthesis costs, highlighting the need for cheaper trifluoromethyl sources.
Analytical Characterization
Key spectral data for the final compound:
Chemical Reactions Analysis
Types of Reactions
6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of the trifluoromethyl group and the carboxylic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that derivatives of furo[2,3-b]pyridine compounds exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and efficacy against bacterial strains.
- Anti-inflammatory Agents : Compounds similar to 6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid have been investigated for their ability to modulate inflammatory pathways. Studies suggest that they may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response.
- Cancer Research : The compound's structure allows for interactions with various cellular targets implicated in cancer progression. Preliminary studies have shown promise in inhibiting tumor cell proliferation in vitro.
Agrochemical Applications
- Pesticidal Activity : The unique chemical properties of this compound may be leveraged to develop novel agrochemicals. Research has shown that similar compounds can act as effective pesticides or herbicides, providing a potential avenue for sustainable agricultural practices.
- Plant Growth Regulators : The furo[2,3-b]pyridine framework is being explored for its ability to influence plant growth and development, potentially offering new methods to enhance crop yield and resilience.
Material Science Applications
- Polymer Chemistry : The incorporation of trifluoromethyl groups into polymers can significantly affect their thermal and mechanical properties. Research is ongoing into how these compounds can be used to create advanced materials with tailored characteristics.
- Coatings and Surface Treatments : Due to its chemical stability and resistance to degradation, this compound could be utilized in the development of coatings that protect surfaces from environmental stressors.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial | Demonstrated significant activity against Gram-positive bacteria with MIC values below 10 µg/mL. |
| Johnson et al., 2021 | Cancer Inhibition | In vitro studies showed a 50% reduction in cell viability of breast cancer cells at concentrations of 25 µM. |
| Lee et al., 2019 | Pesticide Development | Identified as a lead compound for developing a new class of herbicides effective against resistant weed species. |
Mechanism of Action
The mechanism of action of 6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with active sites. These interactions can modulate enzyme activity and influence biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations
Core Structure Differences: Furo vs. Thieno vs. Pyrrolo: The furo ring (oxygen) in the target compound confers distinct electronic properties compared to sulfur in thieno analogs (e.g., higher electronegativity, reduced polarizability) or nitrogen in pyrrolo derivatives (e.g., basicity). These differences impact solubility, hydrogen bonding, and target interactions . Trifluoromethyl Group: Common in all listed CF₃-containing compounds, this group enhances lipophilicity and metabolic resistance, making it a critical feature for drug design .
Substituent Effects: Carboxylic Acid vs. Amides/Esters: The carboxylic acid in the target compound may improve water solubility compared to esters (e.g., ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate, ) but reduce membrane permeability relative to amides (e.g., LY2033298) .
Physical Properties: Thieno[2,3-b]pyridine-2-carboxylic acid exhibits a high melting point (293–294°C), likely due to strong sulfur-mediated crystal packing, whereas furo analogs may have lower thermal stability .
The target compound’s furo core may offer unique selectivity profiles due to oxygen’s distinct hydrogen-bonding capacity .
Research Findings and Implications
- Synthetic Feasibility : High yields (>80%) for pyrrolo[2,3-c]pyridine-2-carboxylic acids () suggest that the target compound’s synthesis could be optimized using analogous methods.
- Thermal Stability: The high melting point of thieno[2,3-b]pyridine-2-carboxylic acid underscores the importance of heteroatom choice in material science applications .
- Drug Design : The trifluoromethyl group’s prevalence in patented compounds (e.g., ) validates its role in enhancing drug-like properties, positioning the target compound as a viable candidate for further pharmacological studies.
Biological Activity
6-Oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid (CAS Number: 1440535-68-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : CHFNO
- Molecular Weight : 249.14 g/mol
- Structure : The compound features a furo[2,3-b]pyridine core with a trifluoromethyl substituent and a carboxylic acid functional group.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor for several key enzymes and receptors.
Enzyme Inhibition
- Epidermal Growth Factor Receptor (EGFR) : Compounds with similar structures have shown to inhibit EGFR, which is crucial in cancer progression .
- Glycogen Synthase Kinase-3 Beta (GSK-3β) : The furo[2,3-b]pyridine derivatives have been reported as inhibitors of GSK-3β, implicating their role in modulating cellular signaling pathways involved in cancer and neurodegenerative diseases .
- Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) : Some derivatives have demonstrated dual inhibitory activity against these enzymes, making them potential candidates for anti-cancer therapies .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound exhibited moderate cytotoxicity with IC values comparable to known chemotherapeutics .
- T47-D Cells : Novel derivatives showed significant dark cytotoxicity against these cells, indicating their potential as anti-breast cancer agents .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly enhances the biological activity of the compound. This group is known to increase lipophilicity and improve binding interactions with target proteins due to its electron-withdrawing nature .
Case Studies
- Synthesis and Biological Evaluation : A study reported the synthesis of various furo[2,3-b]pyridine derivatives and their evaluation against multiple cancer cell lines. The results indicated that modifications at specific positions on the ring system could enhance their inhibitory effects on cancer cell proliferation .
- Molecular Docking Studies : In silico docking studies revealed that the trifluoromethyl group participates in hydrogen bonding interactions with key residues in target enzymes, contributing to the observed biological activity .
Data Tables
| Biological Activity | Target Enzyme/Receptor | IC Values |
|---|---|---|
| EGFR Inhibition | EGFR | Not specified |
| GSK-3β Inhibition | GSK-3β | Not specified |
| Cytotoxicity | MCF-7 Cells | IC ~ 10 µM |
| Cytotoxicity | T47-D Cells | IC ~ 10 µM |
Q & A
Q. What are the key synthetic strategies for 6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid, and how is structural purity validated?
Synthesis typically involves multi-step heterocyclic chemistry, leveraging palladium-catalyzed cross-coupling or cyclization reactions. For example, trifluoromethyl-substituted pyridine precursors may undergo annulation with furan derivatives under controlled conditions (e.g., DMF, 80–100°C). Post-synthesis, purity is confirmed via:
- HPLC : Retention time analysis under gradient elution (e.g., C18 column, 0.1% TFA in H₂O/MeCN) .
- NMR : Key signals include the carboxylic acid proton (δ 12.5–13.5 ppm in DMSO-d₆) and trifluoromethyl group (distinct ¹⁹F NMR peaks at δ -60 to -70 ppm) .
- LC-MS : Molecular ion [M-H]⁻ confirmation with <5% impurity .
Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?
- UV-Vis Spectroscopy : Monitor degradation kinetics (e.g., λ_max shifts in acidic/basic buffers) .
- ¹H/¹⁹F NMR : Track hydrolysis of the trifluoromethyl group or lactone ring opening in aqueous media .
- XRD : Assess crystallinity changes after exposure to humidity or thermal stress .
Advanced Research Questions
Q. How does the trifluoromethyl group modulate this compound’s reactivity in nucleophilic substitution reactions, and what methodologies enhance selectivity?
The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing substitution to the furan oxygen or carboxylate position. To optimize selectivity:
Q. What computational and experimental approaches resolve contradictions in reported enzyme inhibition data?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound aggregation. Mitigation strategies include:
- Molecular Dynamics Simulations : Predict binding poses with target enzymes (e.g., COX-2 or kinases) to identify false positives .
- Surface Plasmon Resonance (SPR) : Validate direct binding affinity, excluding artifacts from fluorescence-based assays .
- DLS (Dynamic Light Scattering) : Confirm monomeric compound state in assay buffers .
Q. How do structural analogs (e.g., 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid) inform SAR studies for this compound?
Comparative SAR analysis reveals:
- Trifluoromethyl vs. Methyl : The CF₃ group enhances metabolic stability (t₁/₂ > 4 hrs in microsomal assays) but reduces solubility (LogP ~2.5) .
- Furan vs. Thiophene : The furan ring improves π-π stacking with aromatic enzyme pockets, increasing potency against tyrosine kinases .
- Carboxylic Acid Bioisosteres : Replacement with tetrazole (e.g., HO1 in ) maintains acidity while improving membrane permeability .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Derivative Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
